molecular formula C23H20FN3O B11633289 N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

Katalognummer: B11633289
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: GYEXFBKCMOGHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Substitution Reactions: Introduction of the 4-fluorophenyl and 4-propoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.

    Amidation: The final step might involve the formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the amine group to a nitro group.

    Reduction: Reduction reactions could be used to modify the quinazoline core or the substituent groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine could have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-fluorophenyl)-2-phenylquinazolin-4-amine
  • N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
  • N-(4-fluorophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine

Uniqueness

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine might be unique in its specific combination of substituent groups, which could confer distinct biological or chemical properties compared to similar compounds. Its uniqueness would be highlighted by comparing its activity, stability, and reactivity with those of related compounds.

Eigenschaften

Molekularformel

C23H20FN3O

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C23H20FN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27)

InChI-Schlüssel

GYEXFBKCMOGHHV-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.